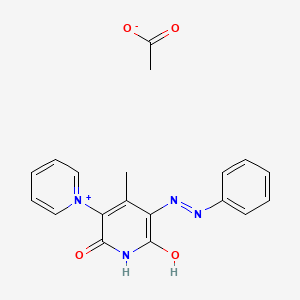![molecular formula C8H22NPSi B14479017 Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane CAS No. 64867-27-2](/img/structure/B14479017.png)
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is a compound that belongs to the class of organophosphorus compounds It features a phosphorus atom bonded to a diethyl group, a methyl group, and a trimethylsilyl-imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane typically involves the reaction of diethylphosphine with trimethylsilyl-imino compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified through distillation or chromatography to achieve the desired purity levels required for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane has several scientific research applications:
Mécanisme D'action
The mechanism by which diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the transition metal complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane include:
Trimethylphosphine: A simpler phosphine with three methyl groups.
Diethylphosphine: A phosphine with two ethyl groups.
Trimethylsilylphosphine: A phosphine with a trimethylsilyl group.
Uniqueness
This compound is unique due to its combination of diethyl, methyl, and trimethylsilyl-imino groups, which impart distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and catalysis, offering advantages in terms of selectivity and reactivity compared to simpler phosphines .
Propriétés
Numéro CAS |
64867-27-2 |
|---|---|
Formule moléculaire |
C8H22NPSi |
Poids moléculaire |
191.33 g/mol |
Nom IUPAC |
diethyl-methyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C8H22NPSi/c1-7-10(3,8-2)9-11(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
QMLFBSPMAKQACC-UHFFFAOYSA-N |
SMILES canonique |
CCP(=N[Si](C)(C)C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
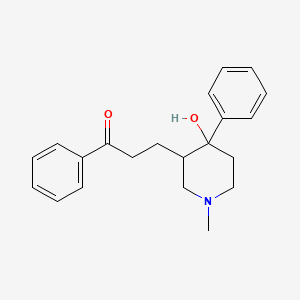
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
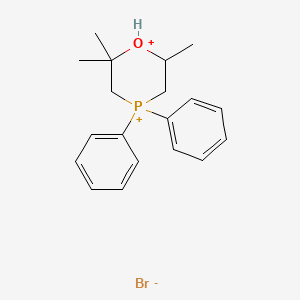
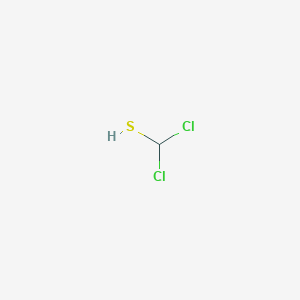
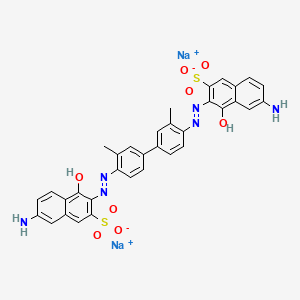
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
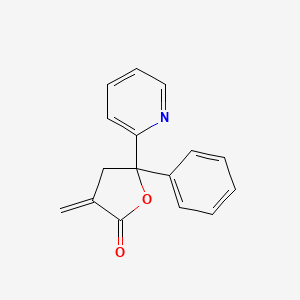
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
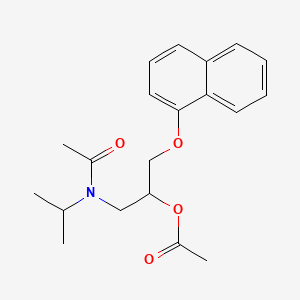
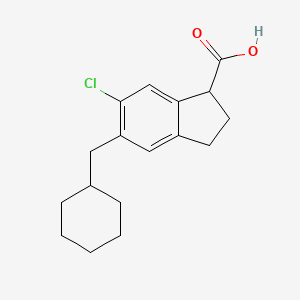
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)

